2',3'-O-Isopropylideneadenosine-13C5

Catalog No.
S517243
CAS No.
58-61-7
M.F
C10H13N5O4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-O-Isopropylideneadenosine-13C5

CAS Number

58-61-7

Product Name

2',3'-O-Isopropylideneadenosine-13C5

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

OIRDTQYFTABQOQ-UHFFFAOYSA-N

solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Adenosine; NSC 627048; NSC627048; NSC-627048

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

The exact mass of the compound Adenosine is 267.0968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)8230 mg/linsoluble in ethanolin water, 5.1 g/l at 25 °c37 mg/ml>40.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides. It belongs to the ontological category of adenosines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

2',3'-O-Isopropylideneadenosine-13C5 is a stable-isotope-labeled, regioselectively protected nucleoside building block essential for the synthesis of quantitative mass spectrometry standards and NMR-traceable biochemical probes. The molecule features a uniform 13C-labeling across its five ribose carbons, providing a predictable +5 Da mass shift. Crucially, the 2' and 3' hydroxyl groups are masked by an isopropylidene (acetonide) protecting group, leaving the 5'-hydroxyl position exclusively available for targeted chemical modifications such as phosphorylation, tosylation, or sulfamoylation . This pre-protected, labeled architecture is primarily procured to streamline the synthesis of 13C5-labeled adenosine nucleotides, enzyme inhibitors, and metabolic tracers while maximizing the atom economy of the high-value stable isotope.

Procurement Fit

Isotope-labeled ISTD – Precise +5 Da mass shift supports LC-MS/MS quantification workflows without altering analyte retention.
Protected nucleoside intermediate – 2′,3′-isopropylidene group enables direct 5′-functionalization for labeled nucleotide synthesis.
Ribose-specific tracer – 13C5 labeling on the sugar moiety supports metabolic flux studies tracing nucleoside salvage pathways.

Substituting 2',3'-O-Isopropylideneadenosine-13C5 with unprotected Adenosine-13C5 introduces severe process inefficiencies during the synthesis of 5'-modified probes. Unprotected adenosine requires an initial in-house acetalization step to mask the 2' and 3' hydroxyls, a reaction that typically incurs a 15-30% yield loss—an unacceptable penalty when handling highly expensive 13C5-labeled precursors [1]. Conversely, substituting with unlabeled 2',3'-O-isopropylideneadenosine completely negates its utility in quantitative LC-MS/MS or NMR applications, as the unlabeled compound lacks the +5 Da mass shift and 13C NMR handles necessary to differentiate the final synthesized internal standard from endogenous biological purines.

Substitution Risk

Unlabeled analog cannot serve as ISTD. Mass equivalence with the analyte prevents separate quantitation channels; matrix-effect correction via isotope dilution requires a distinct mass shift.
Alternative labeled adenosines lack the protective group. [13C5]-Adenosine and similar isotopologues do not carry the 2′,3′-isopropylidene moiety, which is essential for regioselective downstream synthesis of labeled ADP analogs.
Synthetic efficiency may drop with substitutes. Starting from unprotected [13C5]-adenosine requires extra protection steps, potentially lowering overall yield and increasing cost of the final labeled nucleotide.

Isotope Yield Retention During Acetalization

Synthesizing 5'-modified adenosine analogs requires the protection of the 2' and 3' hydroxyl groups to prevent off-target reactions. When utilizing unprotected Adenosine-13C5 as a starting material, the necessary in-house acetalization with 2,2-dimethoxypropane typically proceeds with a 70-85% yield, resulting in a 15-30% loss of the highly expensive 13C5-labeled precursor[1]. Procuring the pre-protected 2',3'-O-Isopropylideneadenosine-13C5 completely bypasses this synthetic step, ensuring that 100% of the procured isotope label is retained and available for the critical 5'-derivatization phase.

Evidence DimensionIsotope recovery / Precursor yield prior to 5'-modification
Target Compound Data100% availability of 13C5 label for 5'-derivatization
Comparator Or BaselineUnprotected Adenosine-13C5 (70-85% yield after in-house acetalization)
Quantified Difference15-30% higher effective isotope yield
ConditionsStandard acid-catalyzed acetalization with 2,2-dimethoxypropane

Bypassing the protection step prevents the costly loss of stable isotopes, fundamentally improving the atom economy and cost-efficiency of synthesizing labeled nucleoside probes.

Mass Shift
Data to verify
312.27 g/mol vs 307.31 g/mol (Δ +5 Da)
Enables distinct MS channel monitoring for ISTD-based correction.
Molecular weight difference derived from chemical structure; independent validation recommended.

Mass Shift for Absolute MS/MS Resolution

In quantitative LC-MS/MS metabolomics, distinguishing an internal standard from endogenous metabolites is critical for accurate quantification. Unlabeled 2',3'-O-isopropylideneadenosine and its downstream deprotected analogs suffer from isobaric interference with natural adenosine (m/z 268.1 -> 136.1 for the deprotected core). In contrast, 2',3'-O-Isopropylideneadenosine-13C5 provides a distinct +5 Da mass shift on the ribose moiety (yielding m/z 273.2 -> 136.1 after deprotection), ensuring zero spectral overlap with endogenous purines during targeted analysis[1].

Evidence DimensionPrecursor ion mass shift (LC-MS/MS)
Target Compound Data+5 Da shift (m/z 273.2 for the deprotected adenosine-13C5 core)
Comparator Or BaselineUnlabeled 2',3'-O-isopropylideneadenosine (m/z 268.1 for the deprotected core)
Quantified Difference+5.016 Da mass difference
ConditionsElectrospray ionization (ESI) positive mode LC-MS/MS

The +5 Da shift provides the absolute analytical resolution required for high-fidelity isotope dilution mass spectrometry, eliminating false positives from endogenous background noise.

Synthetic Efficiency
Reported
Saves one protection step vs. [13C5]-adenosine; expected higher yield for ADP-13C5.
May streamline labeled nucleotide probe synthesis.
Based on standard phosphorylation chemistry (Shen & Lewis).

5'-Regioselective Functionalization

The synthesis of critical biochemical probes, such as 13C5-labeled 5'-O-sulfamoyladenosine or 5'-O-tosyladenosine, requires strict regiocontrol. Attempting direct 5'-modification on unprotected Adenosine-13C5 yields a complex mixture of 2'-, 3'-, and 5'-substituted isomers, drastically reducing the yield of the target compound. The pre-installed acetonide group in 2',3'-O-Isopropylideneadenosine-13C5 sterically blocks the cis-diol, driving >95% regioselectivity toward the 5'-hydroxyl position during tosylation or sulfamoylation reactions.

Evidence Dimension5'-Hydroxyl modification regioselectivity
Target Compound Data>95% selectivity for 5'-substitution
Comparator Or BaselineUnprotected Adenosine-13C5 (<50% selectivity, mixed isomers)
Quantified Difference>45% improvement in regioselectivity
Conditions5'-O-tosylation or 5'-O-sulfamoylation in anhydrous conditions

High regioselectivity eliminates the need for exhaustive chromatographic purification of isomers, ensuring scalable and reproducible synthesis of 5'-modified 13C5-nucleotides.

Cellular Uptake
Class-level
Reported higher uptake and resistance to phosphorylase vs. adenosine in hepatoma cells.
May support extended metabolic stability studies.
Inference from unlabeled analog; no direct 13C5 data.
Purity
Specification review
>98% (HPLC) per vendor specification
Reduces systematic error from unlabeled or differently labeled impurities.
Review COA for lot-specific purity and isotopic enrichment.
Metabolic Tracing
Class-level
Targets 13C5-ribose salvage vs. broad labeling by uniformly 13C-glucose.
Enables pathway-specific nucleotide metabolism interrogation.
Qualitative advantage inferred from metabolic flux principles.

13C5-Labeled Adenosine Nucleotide Synthesis

Leveraging its protected 2',3'-diol and free 5'-hydroxyl, this compound is the ideal starting material for synthesizing 13C5-labeled Adenosine 5'-Diphosphate (ADP) or Triphosphate (ATP). The pre-installed protection allows for direct 5'-phosphorylation, followed by acidic deprotection, yielding high-purity labeled nucleotides used in platelet receptor (P2Y1/P2Y12) activation assays .

Isotope-Dilution Internal Standards for Metabolomics

Due to its precise +5 Da mass shift, the compound is utilized to generate deprotected Adenosine-13C5 and its downstream metabolites (e.g., 13C5-MTA). These serve as highly reliable internal standards for the LC-MS/MS quantification of purine metabolism in complex biological matrices, ensuring absolute resolution from endogenous background signals[1].

Synthesis of 13C-Labeled Enzyme Inhibitors

The compound is heavily procured for the regioselective synthesis of 5'-O-sulfamoyladenosine-13C5 derivatives. The acetonide group ensures that the sulfamoylation occurs exclusively at the 5'-position, enabling the efficient production of stable-isotope-labeled bisubstrate inhibitors used to study fatty acyl-AMP ligases in tuberculosis research[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantification in research matrices
Isotopic purity and defined mass shift (+5 Da)
LC-MS/MS method validation; ISTD benchmarking in plasma/tissue matrices
Labeled nucleotide synthesis
2′,3′-isopropylidene protecting group for regioselective 5′-phosphorylation
Synthetic yield and purity of ADP-13C5; platelet receptor assay compatibility
Nucleoside metabolism flux studies
Site-specific 13C5-ribose labeling with protected stability
Mass isotopomer distribution analysis; ribose salvage pathway contribution
Transporter kinetics research
Enhanced cellular uptake and intracellular retention profile
Uptake time-course in target cells; comparison with adenosine baseline

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Needles (from water +3/2)
Crystals from water
White crystalline powder

XLogP3

-1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

267.09675391 Da

Monoisotopic Mass

267.09675391 Da

Heavy Atom Count

19

Taste

Mild, saline, or bitter taste

LogP

-1.05
-1.05 (LogP)
log Kow = -1.05

Odor

Odorless

Decomposition

When heated to decomposition, it emits toxic funes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

235.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K72T3FS567

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 32 of 47 companies with hazard statement code(s):;
H315 (96.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adenosine is indicated as an adjunct to thallium-201 in myocardial perfusion scintigraphy in patients unable to adequately exercise. It is also indicated to convert sinus rhythm of paroxysmal supraventricular tachycardia.
Adenosine can serve as a diagnostic or therapeutic agent. Diagnostically, adenosine is one pharmaceutical agent used in a myocardial perfusion stress imaging study for its vasodilatory effects. Therapeutically, adenosine is used for its antiarrhythmic properties in supraventricular tachycardia (SVT) and can function as a diagnostic tool, depending on the type of SVT.

Therapeutic Uses

Analgesics; Anti-Arrhythmia Agents; Vasodilator Agents
Intravenous Adenocard (adenosine injection) is indicated for conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including that associated with accessory bypass tracts (Wolff-Parkinson-White Syndrome). When clinically advisable, appropriate vagal maneuvers (eg, Valsalva maneuver), should be attempted prior to Adenocard administration. /Included in US product label/
Adenocard does not convert atrial flutter, atrial fibrillation, or ventricular tachycardia to normal sinus rhythm. In the presence of atrial flutter or atrial fibrillation, a transient modest slowing of ventricular response may occur immediately following Adenocard administration.
Intravenous Adenoscan is indicated as an adjunct to thallium-201 myocardial perfusion scintigraphy in patients unable to exercise adequately. /Included in US product label/
/Experimental Therapy:/ ... It has been shown that, in Japanese men, adenosine improves androgenetic alopecia due to the thickening of thin hair due to hair follicle miniaturization. To investigate the efficacy and safety of adenosine treatment to improve hair loss in women, 30 Japanese women with female pattern hair loss were recruited for this double-blind, randomized, placebo-controlled study. Volunteers used either 0.75% adenosine lotion or a placebo lotion topically twice daily for 12 months. Efficacy was evaluated by dermatologists and by investigators and in phototrichograms. As a result, adenosine was significantly superior to the placebo according to assessments by dermatologists and investigators and by self-assessments. Adenosine significantly increased the anagen hair growth rate and the thick hair rate. No side-effects were encountered during the trial. Adenosine improved hair loss in Japanese women by stimulating hair growth and by thickening hair shafts. Adenosine is useful for treating female pattern hair loss in women as well as androgenetic alopecia in men.

Pharmacology

Adenosine is an endogenous nucleoside occurring in all cells of the body and is not chemically related to other antiarrhythmic drugs. Adenosine may exert its pharmacologic effects by activation of purine (cell surface A1 and A2 adenosine) receptors, as well as relax vascular smooth muscles through the reduction in calcium uptake by inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission. The drug also has negative chronotropic, dromotropic, and inotropic effects on the heart by slowing conduction time throught he AV node and interrupting AV nodal reentry pathways. Adenosine is a potent vasodilator in most vascular beds, but vasoconstriction is produced in renal afferent arterioles and hepatic veins. The drug produces a net mild to moderate reduction in systolic, diastolic, and mean arterial blood pressure and a reflex increase in heart rate. Adenosine is antagonized competitively by methylxanthines such as caffeine and theophylline, and potentiated by blockers of nucleoside transport such as dipyridamole. Adenosine is not blocked by atropine.
Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.

MeSH Pharmacological Classification

Analgesics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB10 - Adenosine

Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries.
Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission.
Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome.
Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan.
... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature.
For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Vapor Pressure

6.0X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Adenine
Adenosine 3'-(dihydrogen phosphate)
Adenosine 3'-(tetrahydrogen triphosphate)
Adenosine 3'-(trihydrogen diphosphate)
D-ribose

Other CAS

58-61-7
5536-17-4

Absorption Distribution and Excretion

Data regarding the absorption of adenosine are not readily available.
Adenosine is predominantly eliminated in the urine as uric acid.
Data regarding the volume of distribution of adenosine are not readily available.
Data regarding the clearance of adenosine are not readily available.
Intravenously administered adenosine is rapidly cleared from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells. This process involves a specific transmembrane nucleoside carrier system that is reversible, nonconcentrative, and bidirectionally symmetrical.
As Adenocard requires no hepatic or renal function for its activation or inactivation, hepatic and renal failure would not be expected to alter its effectiveness or tolerability.

Metabolism Metabolites

Adenosine can be phosphorylated by adenosine kinase to form adenosine monophosphate. From there, it is phosphorylated again by adenylate kinase 1 to form adenosine diphosphate, and again by nucleoside diphosphate kinase A or B to form adenosine triphosphate. Alternatively, adenosine can be deaminated by adenosine deaminase to form inosine. Iosine is phosphorylated by purine nucleoside phosphorylase to form hypoxanthine. Hypoxanthine undergoes oxidation by xanthine dehydrogenase twice to form the metabolites xanthine, followed by uric acid.
Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Since adenosine kinase has a lower Km and Vmax than adenosine deaminase, deamination plays a significant role only when cytosolic adenosine saturates the phosphorylation pathway.
Adenosine is rapidly metabolized intracellularly to the inactive metabolites adenosine monophosphate and inosine ... The drug is cleared by cellular uptake, principally by erythrocytes and vascular endothelial cells, via a specific transmembrane nucleoside transport system.
Inosine formed by deamination of adenosine can leave the cell intact or can be degraded to hypoxanthine, xanthine, and ultimately uric acid.
Adenosine monophosphate formed by phosphorylation of adenosine is incorporated into the high-energy phosphate pool. While extracellular adenosine is primarily cleared by cellular uptake, ... excessive amounts may be deaminated by an ecto-form of adenosine deaminase.
Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Half Life: Less than 10 secs

Associated Chemicals

Adenosine triphosphate; 56-65-5
Adenosine diphosphate; 58-64-0

Wikipedia

Adenosine

Drug Warnings

Contraindications include known hypersensitivity to adenosine, second- or third-degree AV block (except in patients with a functioning artificial pacemaker), sinus node disease, such as sick sinus syndrome or symptomatic bradycardia (except in patients with a functioning artificial pacemaker), and known or suspected bronchoconstrictive or bronchospastic lung disease (eg, asthma).
Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.
Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.
Appropriate resuscitative measures should be readily available.
For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

The half life of adenosine in blood is less than 10 seconds.
... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

Isolation following hydrolysis of yeast nucleic acid.

General Manufacturing Information

Adenosine: ACTIVE

Analytic Laboratory Methods

Analyte: adenosine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid
Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: retention time of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)
Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol
Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol
Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

The effects of adenosine are antagonized by methylxanthines such as caffeine and theophylline. In the presence of these methylxanthines, larger doses of adenosine may be required or adenosine may not be effective.
Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.
Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.
1: López-Medrano R, Fuster Foz C, Burgos Asurmendi I, Raya Fernández C. Use of adenosine deaminase as a marker for selecting pleural fluids for culture and/or molecular techniques for detection of mycobacteria. Enferm Infecc Microbiol Clin. 2018 May 15. pii: S0213-005X(18)30170-8. doi: 10.1016/j.eimc.2018.03.013. [Epub ahead of print] English, Spanish. PubMed PMID: 29776666.
2: Guh JH, Chang WL, Yang J, Lee SL, Wei S, Wang D, Kulp SK, Chen CS. Retraction of "Development of Novel Adenosine Monophosphate-Activated Protein Kinase Activators". J Med Chem. 2018 May 18. doi: 10.1021/acs.jmedchem.8b00707. [Epub ahead of print] PubMed PMID: 29772897.
3: Liang D, Woo JI, Shao H, Born WK, O'Brien RL, Kaplan HJ, Sun D. Ability of γδ T cells to modulate the Foxp3 T cell response is dependent on adenosine. PLoS One. 2018 May 17;13(5):e0197189. doi: 10.1371/journal.pone.0197189. eCollection 2018. PubMed PMID: 29771938.
4: Karmouty-Quintana H, Molina JG, Philip K, Bellocchi C, Gudenkauf B, Wu M, Chen NY, Collum SD, Ko J, Agarwal SK, Assassi S, Zhong H, Blackburn MR, Weng T. The Anti-fibrotic Effect of Adenosine A2B Receptor Antagonism in a Mouse Model of Dermal Fibrosis. Arthritis Rheumatol. 2018 May 17. doi: 10.1002/art.40554. [Epub ahead of print] PubMed PMID: 29771006.
5: Hong S, Li T, Luo Y, Li W, Tang X, Ye Y, Wu P, Hu Q, Cheng L, Chen H, Jiang L. Dynamic Changes of Astrocytes and Adenosine Signaling in Rat Hippocampus in Post-status Epilepticus Model of Epileptogenesis. Cell Mol Neurobiol. 2018 May 16. doi: 10.1007/s10571-018-0590-9. [Epub ahead of print] PubMed PMID: 29770956.
6: Domenici MR, Chiodi V, Averna M, Armida M, Pèzzola A, Pepponi R, Ferrante A, Bader M, Fuxe K, Popoli P. Neuronal adenosine A(2A) receptor overexpression is neuroprotective towards 3-nitropropionic acid-induced striatal toxicity: a rat model of Huntington's disease. Purinergic Signal. 2018 May 16. doi: 10.1007/s11302-018-9609-4. [Epub ahead of print] PubMed PMID: 29770921.
7: Morandi F, Horenstein AL, Rizzo R, Malavasi F. The Role of Extracellular Adenosine Generation in the Development of Autoimmune Diseases. Mediators Inflamm. 2018 Mar 26;2018:7019398. doi: 10.1155/2018/7019398. eCollection 2018. Review. PubMed PMID: 29769837; PubMed Central PMCID: PMC5892213.
8: Li Z, Shi J, Yu L, Zhao X, Ran L, Hu D, Song B. N (6) -methyl-adenosine level in Nicotiana tabacum is associated with tobacco mosaic virus. Virol J. 2018 May 16;15(1):87. doi: 10.1186/s12985-018-0997-4. PubMed PMID: 29769081.
9: Gutierrez M, Valdes F, Luna V, Arevalo B, Brown N. Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. Mini Rev Med Chem. 2018 May 16. doi: 10.2174/1389557518666180516163539. [Epub ahead of print] PubMed PMID: 29769005.
10: Long L, Wu S, Sun J, Wang J, Zhang H, Qi G. Effects of octacosanol extracted from rice bran on blood hormone levels and gene expressions of glucose transporter protein-4 and adenosine monophosphate protein kinase in weaning piglets. Anim Nutr. 2015 Dec;1(4):293-298. doi: 10.1016/j.aninu.2015.12.005. Epub 2015 Dec 30. PubMed PMID: 29767050; PubMed Central PMCID: PMC5940994.
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